8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
Description
8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine is a heterocyclic compound featuring an imidazo[1,5-a]pyrazine core substituted with chlorine at position 8 and a trifluoromethyl (-CF₃) group at position 2. This scaffold is notable for its applications in medicinal chemistry, particularly as an intermediate in anticancer drug synthesis . Its structural features, including the electron-withdrawing -CF₃ group and chloro substituent, enhance binding affinity to biological targets while influencing pharmacokinetic properties such as metabolic stability and lipophilicity .
Properties
IUPAC Name |
8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-4-3-13-6(7(9,10)11)14(4)2-1-12-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGDAKJKABFHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(F)(F)F)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine can be achieved through several synthetic routes. One common method involves the reaction of chlorinated imidazo[1,5-a]pyrazine with trifluoromethylating agents. For instance, the reaction of chlorinated imidazo[1,5-a]pyrazine with trifluoromethyl bromide in the presence of a base can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine exhibit significant biological activities, including:
- Anticancer Activity :
- Inhibition of tubulin polymerization has been observed, leading to cell cycle arrest in cancer cells.
- IC50 values for derivatives have shown potent activity against various cancer cell lines.
| Compound | Target | IC50 (µM) |
|---|---|---|
| Derivative A | Tubulin | 0.08 - 12.07 |
| Derivative B | ENPP1 | 5.70 - 9.68 |
- Antiviral and Antibacterial Properties :
- Preliminary studies suggest efficacy against specific viral strains and potential antibacterial activity against certain bacteria.
Case Study 1: ENPP1 Inhibition
A study focused on imidazo[1,2-a]pyrazine derivatives highlighted the potential of related compounds as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1). The findings revealed substantial inhibitory activity against ENPP1 with promising pharmacokinetic profiles, suggesting that similar structures could be beneficial in cancer immunotherapy.
Case Study 2: Antiviral Activity
Investigations into the antiviral properties of related compounds have indicated activity against specific viruses; however, comprehensive studies are needed to establish definitive efficacy.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound used .
Comparison with Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives
Example Compound : 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Structural Difference : Replaces the imidazole ring with a triazole ring.
- Biological Relevance : Acts as a key intermediate in small-molecule anticancer drugs.
- Synthesis : Optimized via substitution, acylation, cyclization, and chlorination, achieving a 76.57% yield .
- Key Advantage : Improved synthetic efficiency compared to earlier low-yield routes .
Imidazo[1,5-a]pyrazines with Varied Substituents
Example Compounds :
8-Chloroimidazo[1,5-a]pyrazine (CID 12240475):
- Structural Difference : Lacks the -CF₃ group at position 3.
- Impact : Reduced lipophilicity (logP = 1.82 vs. higher for -CF₃ derivatives) and altered target engagement .
- Applications : Found in kinase inhibitor studies .
6-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyrido[3,2-e]pyrazine: Structural Difference: Pyrido-fused ring system.
Quinolinyl-Derived Imidazo[1,5-a]pyrazines
Example Compound: cis-3-(3-Azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP)
Imidazo[1,5-a]pyridine vs. Pyrazine Scaffolds
Example Compound : Imidazo[1,5-a]pyridine G-868
- Structural Difference : Pyridine core instead of pyrazine.
- Impact : Pyrazine derivatives (e.g., target compound) exhibit reduced CYP2C9/2C19 inhibition, enhancing metabolic stability .
- Potency : Imidazo[1,5-a]pyrazine derivatives retain kinase inhibitory potency while minimizing off-target effects .
Key Research Findings
- Anticancer Potential: Triazolo and imidazo derivatives show promise as intermediates in kinase-targeted therapies .
- CNS Applications : Pyrazine-fused derivatives (e.g., PDE10A inhibitors) demonstrate antipsychotic activity in preclinical models .
- Structural Insights: The -CF₃ group enhances target affinity and pharmacokinetics compared to non-fluorinated analogs .
Biological Activity
8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,5-a]pyrazine family. Its unique structural features, including a chloro group at the 8-position and a trifluoromethyl group at the 3-position, contribute to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : CHClFN
- Molecular Weight : 221.57 g/mol
- Structural Characteristics : The presence of the trifluoromethyl group enhances its electron-withdrawing properties, potentially increasing lipophilicity and biological interactions compared to similar compounds .
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
Studies have shown that compounds with similar imidazo[1,5-a]pyrazine structures often demonstrate anticancer properties. For instance, derivatives of imidazo[1,5-a]pyrazines have been identified as potent inhibitors of Bruton’s tyrosine kinase (BTK), which is implicated in B cell receptor signaling pathways relevant to various cancers .
Case Study : A series of 8-amino-imidazo[1,5-a]pyrazines were reported as reversible BTK inhibitors with high selectivity and efficacy in preclinical models of rheumatoid arthritis and other B cell-related diseases. These compounds showed promising pharmacokinetic profiles and significant reductions in disease symptoms in animal models .
2. Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and modulate inflammatory pathways. For example, pyrazole derivatives have been shown to inhibit TNF-alpha release in various models, indicating their role in managing inflammatory conditions .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- The trifluoromethyl group enhances interactions with target proteins through increased hydrophobicity.
- The chloro substituent may facilitate specific binding interactions with enzymes or receptors involved in disease pathways.
Synthesis Approaches
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Utilizing precursors such as substituted aminopyrazoles under specific reaction conditions (e.g., reflux in THF) yields high-purity products.
- Functional Group Modifications : The introduction of chloro and trifluoromethyl groups can be performed through electrophilic aromatic substitution reactions.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Imidazo[1,2-a]pyridine | Imidazo Structure | Different ring system; potential for varied biological activity |
| Triazolo[1,5-a]pyrazine | Triazolo Structure | Contains a triazole ring; known for anti-inflammatory properties |
| Pyrazolo[1,5-a]pyridine | Pyrazolo Structure | Exhibits distinct pharmacological profiles; studied for CNS activity |
The unique combination of chloro and trifluoromethyl groups in this compound may lead to enhanced biological interactions compared to its analogs. This structural specificity could result in distinct pharmacokinetic properties and therapeutic applications.
Q & A
Basic: What are the optimized synthetic routes for 8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine, and how do they address low-yield challenges?
Answer:
The synthesis of this compound often faces low yields due to inefficient cyclization or side reactions. Recent optimizations include:
- Stepwise Annulation : Combining imidazole precursors with pyrazine intermediates under controlled conditions (e.g., THF, NaBH(OAc)₃ as a catalyst) to improve regioselectivity .
- Fluoroacylation Enhancement : Introducing trifluoroethyl acetate during heterocyclization to stabilize intermediates, increasing yield from 45% to 67% in multistep reactions .
- Quenching Protocol : Using aqueous work-up with HCl to minimize byproduct formation, as demonstrated in Reissert-like adduct syntheses .
Basic: What functionalization strategies are effective for introducing substituents to the imidazo[1,5-a]pyrazine core?
Answer:
Key methods include:
- Nucleophilic Displacement : Substitution at C-8 using thiourea or amines after converting adducts to 8-chloro derivatives .
- Acylation/Trifluoroacylation : Reacting with acid chlorides (e.g., acetyl chloride) to form N-7 adducts, followed by hydrolysis to yield carboxaldehydes .
- Suzuki Coupling : Limited applicability due to steric hindrance from the trifluoromethyl group; alternative Pd-catalyzed cross-couplings with aryl boronic acids are preferred .
Advanced: How do reaction mechanisms explain contradictory data in electrophilic substitutions (e.g., Reissert-like addition vs. substitution)?
Answer:
Contradictions arise from reaction conditions and substituent effects:
- Reissert-like Addition : Acid chlorides (e.g., acetyl chloride) favor addition at the N-7/C-8 bond over substitution, forming stable adducts confirmed by NMR and IR spectral analysis .
- Substitution Dominance : Electron-withdrawing groups (e.g., trifluoromethyl) at C-3 deactivate the ring, reducing electrophilic substitution feasibility. This necessitates harsher conditions (e.g., SOCl₂ catalysis) .
- Quenching Influence : Aqueous vs. non-aqueous work-up alters product distribution. For example, aqueous quenching stabilizes adducts, while anhydrous conditions promote substitution .
Advanced: How can computational modeling guide the design of imidazo[1,5-a]pyrazine derivatives for kinase or telomerase inhibition?
Answer:
- Molecular Docking : Predict binding affinities to targets like NaV1.7 or telomerase by analyzing interactions between the trifluoromethyl group and hydrophobic pockets .
- ADME/PK Prediction : Tools like SwissADME assess solubility and metabolic stability, critical for optimizing derivatives like 8-chloro-3-(trifluoromethyl) analogues for blood-brain barrier penetration .
- Structure-Activity Relationships (SAR) : Isoform selectivity (e.g., NaV1.7 over NaV1.5) is achieved by positioning heteroatoms in fused rings, as shown in aryl sulfonamide studies .
Advanced: What analytical techniques resolve structural ambiguities in imidazo[1,5-a]pyrazine derivatives?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas for adducts (e.g., C₈H₁₀F₃N₃O₂) and distinguishes isobaric species .
- Multinuclear NMR : ¹⁹F NMR identifies trifluoromethyl group orientation, while ¹H-¹⁵N HMBC clarifies ring connectivity in Reissert adducts .
- X-ray Crystallography : Resolves regiochemical ambiguities, such as distinguishing 6,5-fused vs. 5,6-fused ring systems critical for biological activity .
Advanced: How do substituents influence the biological activity of imidazo[1,5-a]pyrazine derivatives?
Answer:
- Trifluoromethyl Group : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., DPP-4 inhibitors like Retagliptin) .
- Chloro Substituents : Improve kinase inhibition (e.g., p56Lck) by acting as hydrogen bond acceptors, as seen in BMS-279700 derivatives .
- Heterocyclic Fusion : 6,5-fused systems (e.g., imidazo[1,2-a]pyrazine) show higher NaV1.7 potency than 5,6-fused analogues due to optimal π-π stacking .
Basic: What are the common pitfalls in characterizing imidazo[1,5-a]pyrazine derivatives, and how are they mitigated?
Answer:
- Byproduct Formation : Adducts from incomplete quenching are minimized by using excess acylating agents and controlled pH during work-up .
- Solubility Issues : Trifluoroacetate salts (e.g., CAS 374795-77-4) improve solubility for NMR analysis but require ion-pair chromatography for purity assessment .
- Regiochemical Misassignment : Isotopic labeling (e.g., ¹³C at C-8) combined with 2D NMR (HSQC, HMBC) clarifies substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
